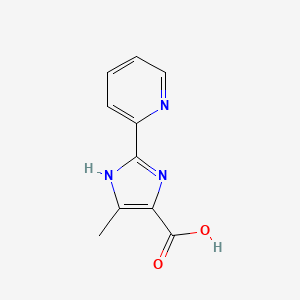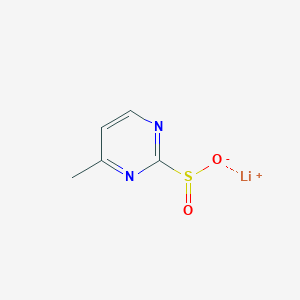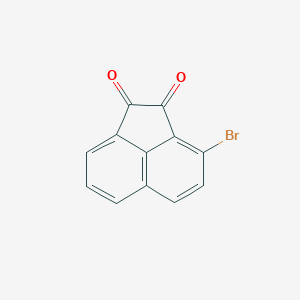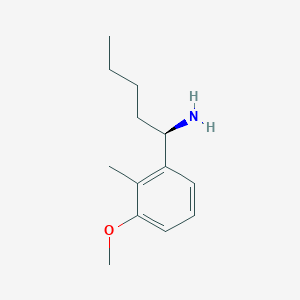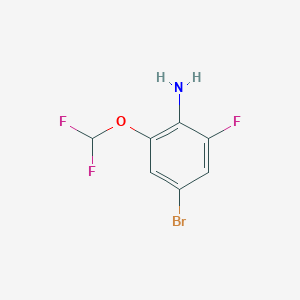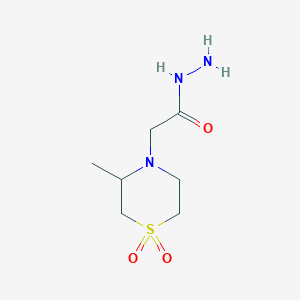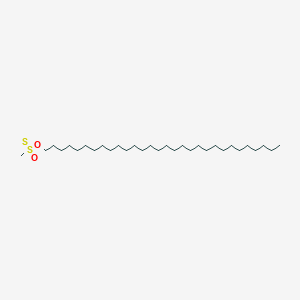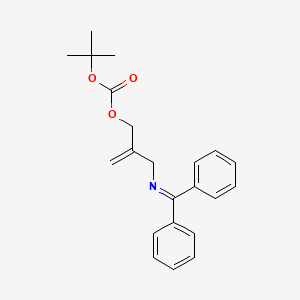![molecular formula C19H18O B12841385 7,7-Diphenylbicyclo[3.2.0]heptan-6-one CAS No. 87274-16-6](/img/structure/B12841385.png)
7,7-Diphenylbicyclo[3.2.0]heptan-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,7-Diphenylbicyclo[320]heptan-6-one is a bicyclic ketone with a unique structure that includes two phenyl groups attached to the seventh carbon of the bicycloheptane ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 7,7-Diphenylbicyclo[3.2.0]heptan-6-one involves the photolysis of 2,3-epoxy-7,7-diphenylbicyclo[3.2.0]heptan-6-ones. This reaction is typically carried out in methanol or benzene, leading to various products depending on the reaction conditions .
Another method involves the Lewis acid-promoted ketene-alkene [2+2] cycloaddition. This process uses diphenylacetyl chloride and cyclopentene in the presence of ethylaluminum dichloride as a catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
7,7-Diphenylbicyclo[3.2.0]heptan-6-one undergoes various chemical reactions, including:
Photolysis: This reaction involves the breaking of chemical bonds by photons.
Reduction: The compound can be reduced to form alcohols using specific enzymes or chemical reagents.
Common Reagents and Conditions
Methanol: Used as a solvent in photolysis reactions.
Ethylaluminum dichloride: Used as a catalyst in ketene-alkene cycloaddition reactions.
Major Products
Aplicaciones Científicas De Investigación
7,7-Diphenylbicyclo[3.2.0]heptan-6-one has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Photochemistry: Studied for its behavior under photolysis conditions, providing insights into reaction mechanisms and intermediate species.
Biocatalysis: Used in studies involving enzymatic reduction to produce optically active alcohols.
Mecanismo De Acción
The mechanism of action of 7,7-Diphenylbicyclo[3.2.0]heptan-6-one in photolysis involves the formation of oxacarbene intermediates and alkenylketenes. These intermediates undergo further reactions to form various products, such as oxo-esters and lactones . The specific pathways and molecular targets depend on the reaction conditions and the presence of catalysts or solvents.
Comparación Con Compuestos Similares
Similar Compounds
7,7-Dimethylbicyclo[3.2.0]hept-2-en-6-one: This compound has a similar bicyclic structure but with methyl groups instead of phenyl groups.
2,3-Epoxy-7,7-diphenylbicyclo[3.2.0]heptan-6-one: An epoxide derivative of 7,7-Diphenylbicyclo[3.2.0]heptan-6-one.
Uniqueness
This compound is unique due to its phenyl groups, which influence its chemical reactivity and the types of reactions it undergoes. The presence of these groups can stabilize certain intermediates and affect the overall reaction pathways.
Propiedades
Número CAS |
87274-16-6 |
|---|---|
Fórmula molecular |
C19H18O |
Peso molecular |
262.3 g/mol |
Nombre IUPAC |
7,7-diphenylbicyclo[3.2.0]heptan-6-one |
InChI |
InChI=1S/C19H18O/c20-18-16-12-7-13-17(16)19(18,14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11,16-17H,7,12-13H2 |
Clave InChI |
LZRARGDGJOHTHL-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C(C1)C(C2=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


